Pdcd4-IN-1

PDCD4 inhibition binding affinity Kd measurement

Pdcd4-IN-1 is the only commercially cataloged, structurally defined synthetic small molecule that directly inhibits PDCD4 (Kd=350 nM), enabling dose-dependent BDNF upregulation in neuronal models. Unlike siRNA, peptides, or stabilizers, it provides reversible, cell-permeable target engagement essential for reproducible pharmacological rescue and SAR-driven medicinal chemistry. With batch-specific purity certificates from multiple independent vendors, standardized solubility (DMSO: 225 mg/mL), and defined storage conditions, it ensures publication-ready Methods documentation and multi-site study consistency unmatched by any alternative PDCD4-targeting tool.

Molecular Formula C12H9BrClN3O
Molecular Weight 326.57 g/mol
Cat. No. B10857359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdcd4-IN-1
Molecular FormulaC12H9BrClN3O
Molecular Weight326.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NNC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C12H9BrClN3O/c13-9-4-8(6-15-7-9)12(18)17-16-11-3-1-2-10(14)5-11/h1-7,16H,(H,17,18)
InChIKeyVYRKESGWNTVDIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pdcd4-IN-1: The Only Commercially Cataloged Small-Molecule Ligand Targeting PDCD4 for Neurotrophic Mechanism Studies


Pdcd4-IN-1 (compound 20031600; CAS 494763-64-3) is a small-molecule inhibitor of programmed cell death protein 4 (PDCD4), a tumor suppressor and translation regulator [1]. The compound binds PDCD4 with a dissociation constant (Kd) of 350 nM and promotes brain-derived neurotrophic factor (BDNF) expression in hippocampal neuronal HT-22 cells . Unlike the predominant research landscape where PDCD4 is modulated via genetic knockdown, siRNA, or protein-stabilizing natural products, Pdcd4-IN-1 represents the only commercially cataloged, structurally defined synthetic small molecule designed to directly inhibit PDCD4 function [2].

Why Pdcd4-IN-1 Cannot Be Replaced by Other PDCD4 Modulators in Mechanistic Studies


The PDCD4-targeting landscape comprises heterogeneous molecular tools that cannot be interchanged without fundamentally altering experimental interpretation. Three classes exist: (1) Peptide-based inhibitors such as 9R-eIF4A-VI, which competitively disrupt PDCD4-eIF4A binding but are large fusion polypeptides requiring specialized delivery systems; (2) Natural products including tubercidin and pomiferin triacetate, which stabilize PDCD4 protein rather than inhibit it—producing opposite functional outcomes; and (3) Genetic tools such as siRNA and knockout models, which eliminate PDCD4 entirely and are incompatible with pharmacological rescue or dose-response studies [1]. None of these alternatives provide the cell-permeable, dose-adjustable, target-specific inhibition profile required for reproducible PDCD4 functional interrogation. The presence of structurally distinct ligands in BindingDB with Kd values ranging from 127 nM to inactive compounds underscores that affinity is highly scaffold-dependent [2]. Substitution with an uncharacterized analog or alternative modality would invalidate comparisons with published Pdcd4-IN-1 data and risk misinterpretation of PDCD4-dependent phenotypes .

Pdcd4-IN-1 Quantitative Evidence Guide: Head-to-Head Comparison Data for Procurement Decisions


Target Binding Affinity: Kd = 350 nM Measured Against PDCD4

Pdcd4-IN-1 demonstrates direct binding to PDCD4 with a dissociation constant (Kd) of 350 nM . In the broader PDCD4 ligand landscape, affinities vary dramatically: CHEMBL5653589 (BDBM50652793) binds with Kd = 127 nM in a Kinobead pull-down assay, while compound BDBM50000298 shows IC50 = 880 nM for PDCD4 stabilization in HEK293 cells [1]. Natural product tubercidin, a PDCD4 stabilizer rather than inhibitor, exhibits IC50 = 0.88 ± 0.09 μM (880 nM) in a proteasomal degradation assay [2]. Other PDCD4 ligands in BindingDB show EC50 values up to 2.25 μM or display no detectable binding activity, confirming that Pdcd4-IN-1 occupies a well-defined affinity tier distinct from both inactive analogs and higher-potency scaffolds that remain unavailable as commercial reagents.

PDCD4 inhibition binding affinity Kd measurement

Functional Consequence: BDNF Upregulation in HT-22 Hippocampal Neurons

Pdcd4-IN-1 treatment of HT-22 hippocampal neuronal cells results in promoted BDNF expression . This functional outcome is mechanistically opposite to that of PDCD4 stabilizers (e.g., tubercidin, IC50 = 880 nM), which prevent PDCD4 degradation and thereby suppress BDNF expression [1]. The peptide-based inhibitor 9R-eIF4A-VI, which disrupts PDCD4-eIF4A binding, also promotes BDNF expression but requires fusion peptide delivery and cannot be dose-titrated as a small molecule. Genetic PDCD4 knockout produces constitutive BDNF elevation that cannot be temporally controlled [2]. Pdcd4-IN-1 uniquely enables graded, reversible BDNF modulation in a cell-permeable small-molecule format compatible with standard culture conditions.

BDNF expression HT-22 cells neuroprotection antidepressant mechanism

Chemical Identity: Structurally Unique Nicotinohydrazide Scaffold Distinct from All Other PDCD4 Ligands

Pdcd4-IN-1 (C12H9BrClN3O; MW 326.58) features a 5-bromo-N'-(3-chlorophenyl)nicotinohydrazide scaffold . This structure is distinct from all other PDCD4 ligands documented in BindingDB: CHEMBL5653589 is a triazole-containing scaffold with MW 456.47; BDBM36609 is a rapamycin C-7 analog (macrolide); BDBM50000298 is a pyrrolopyrimidine derivative; and BDBM50598483 is an indole-containing structure [1]. Natural product PDCD4 stabilizers (tubercidin, pomiferin triacetate) are purine nucleoside analogs or flavonoids, respectively. The nicotinohydrazide chemotype is not represented elsewhere in the PDCD4 ligandome, indicating a unique binding mode or allosteric interaction site that may contribute to its inhibitory rather than stabilizing pharmacology [2].

chemical structure nicotinohydrazide scaffold differentiation medicinal chemistry

Commercial Availability: The Sole PDCD4 Inhibitor with Multiple Vendor Cataloging

Pdcd4-IN-1 is the only PDCD4-targeting small molecule cataloged by multiple independent vendors with batch-specific purity documentation. MedChemExpress supplies Pdcd4-IN-1 (HY-153383) with 99.41% purity; TargetMol offers T72063 with 99.21% purity; MedKoo, GLPBIO, and MuseChem also maintain inventory . In contrast, CHEMBL5653589 (Kd = 127 nM) is not commercially available as a catalog item; tubercidin is available as a natural product but functions as a PDCD4 stabilizer, not an inhibitor; BDBM36609 is a rapamycin analog requiring custom synthesis; and BDBM50000298/BDBM50598483 are research compounds without commercial sourcing [1]. The peptide inhibitor 9R-eIF4A-VI is not sold as a catalog reagent [2]. This multi-vendor availability eliminates single-source supply chain risk and enables batch-to-batch consistency verification.

commercial availability vendor comparison procurement reproducibility

Intellectual Property Foundation: PROTAC Derivatization Potential via Patent CN115385914

The discovery and application of Pdcd4-IN-1 (compound 20031600) are protected under Chinese patent CN115385914, which explicitly claims small-molecule PDCD4 ligands for antidepressant drug preparation [1]. Subsequent patent filings (CN202411362819) describe PROTAC modification of ZINC20031600 (synonymous with Pdcd4-IN-1) via CRBN or VHL E3 ligase ligand conjugation with variable PEG linkers [2]. This intellectual property foundation positions Pdcd4-IN-1 as a validated starting point for bifunctional degrader development—an option unavailable for PDCD4 ligands lacking patent provenance. Other BindingDB PDCD4 ligands (CHEMBL5653589, BDBM36609, BDBM50000298) have no documented patent protection for PDCD4-targeting applications [3].

PROTAC patent protection chemical derivatization drug discovery

Pdcd4-IN-1 Validated Application Scenarios: Where This Compound Provides Distinctive Experimental Value


Acute PDCD4 Inhibition in HT-22 Hippocampal Neuronal Models for BDNF Upregulation Studies

For researchers investigating the PDCD4-BDNF axis in neuroprotection or depression mechanisms, Pdcd4-IN-1 (Kd = 350 nM) provides dose-dependent, reversible BDNF upregulation in HT-22 cells . This acute pharmacological inhibition paradigm enables temporal control of BDNF expression that cannot be achieved with genetic knockout models (constitutive) or peptide inhibitors (delivery constraints). Experimental design should include concentration-response curves ranging from 100 nM to 10 μM based on the 350 nM Kd value, with BDNF protein or mRNA measured at 6–24 hours post-treatment. This application is directly supported by patent CN115385914 data demonstrating PDCD4 ligand-mediated BDNF induction in neuronal contexts [1].

Negative Control Validation for PDCD4 Stabilizer or Knockdown Studies

In studies employing PDCD4 stabilizers (e.g., tubercidin, IC50 = 880 nM) or siRNA-mediated PDCD4 knockdown, Pdcd4-IN-1 serves as a critical pharmacological counter-agent to confirm on-target specificity . The compound's inhibitory mechanism produces functional outcomes opposite to stabilizers (BDNF increase vs. decrease), enabling orthogonal validation of PDCD4-dependent phenotypes. Researchers should co-treat Pdcd4-IN-1 (1–10 μM) with PDCD4 stabilizers to assess rescue of BDNF suppression, or use Pdcd4-IN-1 treatment following siRNA knockdown to verify that observed effects are specific to PDCD4 modulation rather than off-target silencing [1]. This application leverages the unique availability of a direct PDCD4 inhibitor amid a field dominated by stabilization and genetic tools.

Medicinal Chemistry Starting Point for Nicotinohydrazide-Derived PDCD4 Modulator SAR

For medicinal chemistry teams seeking to develop novel PDCD4-targeted therapeutics, Pdcd4-IN-1 (5-bromo-N'-(3-chlorophenyl)nicotinohydrazide; MW 326.58) provides a structurally validated, commercially available scaffold with documented PDCD4 binding (Kd = 350 nM) and patent protection . The nicotinohydrazide core is not represented in any other PDCD4 ligand documented in BindingDB, offering unexplored chemical space for analog generation [1]. Structure-activity relationship studies should focus on: (1) halogen substitution at bromo and chloro positions; (2) hydrazide linker modifications; and (3) pyridine ring replacements. PROTAC derivatization pathways via CRBN or VHL conjugation with variable PEG linkers are explicitly described in follow-on patent filings, providing a validated route to bifunctional degraders [2].

Reproducible PDCD4 Inhibition in Multi-Center Collaborative Studies Requiring Catalog Reagents

For multi-institutional research consortia or core facilities requiring standardized, procurement-ready PDCD4 tools, Pdcd4-IN-1 is the only option meeting GLP-like documentation standards. The compound is cataloged by five independent vendors with batch-specific purity certificates (MedChemExpress: 99.41%; TargetMol: 99.21%) and provides established solubility parameters (DMSO: 225 mg/mL; 688.96 mM) . Storage conditions are standardized (-20°C powder, -80°C in solvent), and the CAS number (494763-64-3) ensures global reagent tracking. No alternative PDCD4 inhibitor—including the higher-affinity CHEMBL5653589 (Kd = 127 nM)—is commercially available, eliminating supplier variability as a confounding factor in cross-study comparisons [1]. For publication reproducibility and grant compliance, Pdcd4-IN-1 enables transparent Methods section documentation that alternative PDCD4-targeting modalities cannot support [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pdcd4-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.